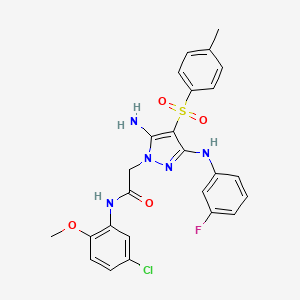
2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClFN5O4S and its molecular weight is 544. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrazole ring, an amine group, and a tosyl moiety, which contribute to its biological activities.
- Molecular Formula : C26H26FN5O3S
- Molecular Weight : 507.58 g/mol
- CAS Number : 2034476-97-4
The precise mechanism of action for this compound is not fully elucidated; however, it can be inferred based on its structural similarities to other known bioactive compounds. The presence of the pyrazole and tosyl groups suggests potential interactions with various biological targets, including enzymes and receptors involved in signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific activity of this compound against various cancer cell lines remains to be fully characterized, but preliminary data suggest it may possess significant cytotoxicity.
Antimicrobial Activity
Antimicrobial properties are another area of interest for this compound. Similar sulfonamide derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves inhibition of bacterial enzyme systems critical for survival, such as dihydropteroate synthase.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of related pyrazole compounds on human cancer cell lines. For example, a study reported that certain pyrazole derivatives showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity.
- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) characteristics of similar compounds suggest favorable pharmacokinetic profiles. For instance, studies indicate good metabolic stability and low toxicity in preliminary animal models.
- Synergistic Effects : Some research has explored the potential for synergistic effects when combining this compound with established chemotherapeutics. Preliminary data suggest enhanced efficacy in reducing tumor size when used in combination therapies.
Data Table: Biological Activity Overview
属性
IUPAC Name |
2-[5-amino-3-(3-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN5O4S/c1-15-6-9-19(10-7-15)37(34,35)23-24(28)32(31-25(23)29-18-5-3-4-17(27)13-18)14-22(33)30-20-12-16(26)8-11-21(20)36-2/h3-13H,14,28H2,1-2H3,(H,29,31)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKQTFNYPUSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














